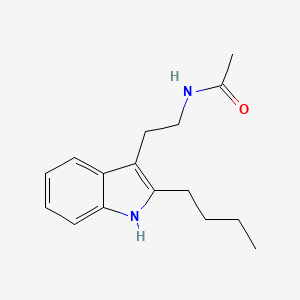

N-(2-(2-Butyl-1H-indol-3-yl)ethyl)acetamide

Description

Properties

CAS No. |

823821-84-7 |

|---|---|

Molecular Formula |

C16H22N2O |

Molecular Weight |

258.36 g/mol |

IUPAC Name |

N-[2-(2-butyl-1H-indol-3-yl)ethyl]acetamide |

InChI |

InChI=1S/C16H22N2O/c1-3-4-8-15-14(10-11-17-12(2)19)13-7-5-6-9-16(13)18-15/h5-7,9,18H,3-4,8,10-11H2,1-2H3,(H,17,19) |

InChI Key |

XUZIYXZSHGFUJV-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC1=C(C2=CC=CC=C2N1)CCNC(=O)C |

Origin of Product |

United States |

Preparation Methods

General Synthetic Route

The synthesis typically follows a two-step approach:

- Alkylation at the 2-position of the indole ring to introduce the butyl substituent.

- Amidation at the 3-position via an ethyl linker to attach the acetamide group.

Alkylation of Indole at the 2-Position

- Starting Material: Indole or substituted indole.

- Reagents: Alkyl halides (e.g., butyl bromide) or alkylating agents.

- Conditions: Use of strong bases such as sodium hydride (NaH) in dry solvents like dimethyl sulfoxide (DMSO) or dimethylacetamide (DMAC) at elevated temperatures (~60–150 °C).

- Mechanism: Deprotonation of the indole nitrogen or carbon followed by nucleophilic substitution with the alkyl halide.

Example: Preparation of 1-substituted indoles by reaction of indole with alkyl bromides in the presence of sodium hydride in dry DMSO, followed by purification via column chromatography.

Amidation to Form N-(2-(2-Butyl-1H-indol-3-yl)ethyl)acetamide

- Key Step: Coupling of the 2-butylindole-3-ethylamine intermediate with acetic anhydride or acetyl chloride to form the acetamide.

- Catalysts: Organocatalysts or acid catalysts such as p-toluenesulfonic acid (p-TSA) or alumina (Al2O3) can be used to promote amidation or cyclocondensation reactions.

- Solvents: Polar aprotic solvents like DMAC or acetonitrile.

- Temperature: Reflux or elevated temperatures (up to 150 °C) to drive the reaction to completion.

- Yield: Optimized conditions can yield the desired product in moderate to high yields (up to 95% in related amidation reactions).

Alternative Synthetic Approaches

- Organocatalytic Amidation: Use of organocatalysts (20 mol%) to facilitate amidation reactions with high yields (73–95%) has been reported for similar indole derivatives.

- Use of Carbonyldiimidazole (CDI): Activation of carboxylic acids or acyl chlorides with CDI followed by reaction with amines to form amides under mild conditions.

- Stepwise Synthesis: Starting from 2-(1H-indol-3-yl)ethylamine derivatives, selective N-acetylation can be performed to obtain the target compound.

Data Table: Summary of Preparation Conditions and Yields

Research Findings and Analysis

- Catalyst Effects: Acid catalysts like p-TSA improve amidation yields but may cause side reactions; alumina offers cleaner reactions with fewer byproducts.

- Solvent Influence: Polar aprotic solvents such as DMAC enhance reaction rates and yields by stabilizing intermediates.

- Temperature Optimization: Elevated temperatures (up to 150 °C) are often necessary for complete conversion but require careful control to avoid decomposition.

- Purification: Column chromatography and recrystallization from ethanol or other solvents are standard for isolating pure products.

- Structural Confirmation: Characterization by ^1H NMR, ^13C NMR, IR spectroscopy, and HRMS confirms the successful synthesis of the target compound.

Chemical Reactions Analysis

Types of Reactions

N-(2-(2-Butyl-1H-indol-3-yl)ethyl)acetamide can undergo various chemical reactions, including:

Oxidation: The indole ring can be oxidized to form various oxidized derivatives.

Reduction: Reduction reactions can modify the functional groups attached to the indole ring.

Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution: Electrophilic reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield indole-2-carboxylic acid derivatives, while substitution reactions can introduce various functional groups onto the indole ring .

Scientific Research Applications

Antitumor Activity

One of the prominent applications of indole derivatives, including N-(2-(2-Butyl-1H-indol-3-yl)ethyl)acetamide, is their potential as antitumor agents. Research indicates that derivatives of indole, such as 2-(1H-indol-3-yl)-2-oxo-acetamides, exhibit significant antitumor activity against various solid tumors, particularly colon and lung cancers. These compounds are noted for their ability to overcome the limitations of existing chemotherapy treatments like 5-fluorouracil, which often yield poor responses in colorectal cancer patients .

Case Study: Efficacy Against Colorectal Cancer

A study highlighted the need for novel drugs targeting colorectal carcinoma due to its high incidence and low surgical cure rates. The indole derivatives demonstrated promising results in preclinical models, suggesting their potential as effective alternatives in cancer therapy .

Antihyperglycemic Properties

This compound has also been investigated for its antihyperglycemic effects. Compounds similar to this structure have shown moderate to potent inhibition of the α-amylase enzyme, which plays a crucial role in carbohydrate metabolism. The inhibition of this enzyme can lead to reduced blood glucose levels, making these compounds candidates for managing diabetes .

Research Findings:

In vitro studies have reported IC50 values for related indole derivatives ranging from 1.09 μM to 2.84 μM against α-amylase, indicating their effectiveness compared to standard treatments like acarbose .

Antioxidant Activities

Another significant application area for this compound is its antioxidant properties. Indole derivatives have been shown to scavenge free radicals effectively, which can contribute to reducing oxidative stress in biological systems.

Antioxidant Evaluation:

Research has demonstrated that these compounds exhibit substantial radical scavenging activities against DPPH and ABTS radicals, with IC50 values indicating their potential utility in preventing oxidative damage associated with various diseases .

Neuroprotective Effects

Emerging studies suggest that indole-based compounds may possess neuroprotective properties. The ability of these compounds to inhibit cholinesterase enzymes positions them as potential therapeutic agents in neurodegenerative diseases such as Alzheimer's.

Mechanism of Action:

The neuroprotective effects are thought to stem from the modulation of neurotransmitter levels and reduction of oxidative stress within neuronal cells .

Immunomodulatory Effects

Indole derivatives have also been linked to immunomodulatory activities. Some studies indicate that these compounds can influence immune responses, potentially offering therapeutic avenues for autoimmune diseases and enhancing vaccine efficacy.

Clinical Implications:

The immunomodulatory properties could be harnessed to develop new treatments that balance immune responses without compromising overall health .

Summary Table of Applications

Mechanism of Action

The mechanism of action of N-(2-(2-Butyl-1H-indol-3-yl)ethyl)acetamide involves its interaction with specific molecular targets and pathways. The indole nucleus can bind to various receptors and enzymes, modulating their activity. This interaction can lead to a range of biological effects, such as inhibition of viral replication, induction of apoptosis in cancer cells, and antimicrobial activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares N-(2-(2-Butyl-1H-indol-3-yl)ethyl)acetamide with structurally related indole-acetamide derivatives, focusing on substitutions, physicochemical properties, and biological activities.

Structural and Functional Group Variations

Key Differences and Implications

Methoxy-substituted derivatives (e.g., C5 or C6 methoxy) exhibit polarity shifts that may affect solubility and target engagement .

Antioxidant Potential: Indole-acetamides with hydroxyl or methoxy groups (e.g., N-hydroxy derivatives in Cladosporium sp.) demonstrate radical-scavenging properties, suggesting that electron-donating groups enhance antioxidant capacity .

Synthetic Accessibility :

- The target compound’s 2-butyl group requires specialized synthetic steps, such as Friedel-Crafts alkylation or palladium-catalyzed coupling, whereas methoxy-substituted analogs can be synthesized via simpler electrophilic substitution .

Crystallographic and Spectroscopic Insights

- The crystal structure of (S)-(−)-2-(1H-Indol-3-yl)-N-(1-phenylethyl)acetamide (orthorhombic, space group P2₁2₁2₁) reveals intramolecular hydrogen bonding between the indole N–H and acetamide carbonyl, stabilizing the conformation . Similar interactions likely occur in the target compound, influencing its solid-state stability.

- Spectral data (e.g., NMR, IR) for indole-acetamides highlight characteristic peaks: indole N–H (~10 ppm in ¹H NMR), acetamide carbonyl (~1650 cm⁻¹ in IR) .

Biological Activity

N-(2-(2-Butyl-1H-indol-3-yl)ethyl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and neurodegenerative diseases. This article reviews its biological activity, synthesizing findings from various studies to present a comprehensive overview.

Antitumor Activity

Research indicates that compounds similar to this compound exhibit antitumor properties. Specifically, derivatives of indole-3-acetamides have shown effectiveness against various cancer cell lines, including colon and lung tumors. For instance, studies have reported that certain indole derivatives possess cytotoxic effects against human tumor cell lines such as HT29 (colon carcinoma) and PC3 (prostate carcinoma) .

A notable study demonstrated that these compounds induced cell death via mechanisms involving apoptosis and cell cycle arrest, particularly in the G2/M phase, which is critical for cancer treatment strategies .

| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 7d | HeLa | 0.52 | Induces apoptosis, arrests in G2/M phase |

| 7d | MCF-7 | 0.34 | Inhibits tubulin polymerization |

| 7d | HT-29 | 0.86 | Induces apoptosis |

Antihyperglycemic Activity

In addition to antitumor effects, this compound may also exhibit antihyperglycemic activity. A study on related indole derivatives showed promising results in inhibiting the α-amylase enzyme, which plays a crucial role in carbohydrate metabolism. The most active compound in this series had an IC50 value of 1.09 ± 0.11 μM, indicating strong inhibitory potential compared to the standard drug acarbose .

The antioxidant capacity was also evaluated through DPPH and ABTS radical scavenging assays, revealing that these compounds could effectively scavenge reactive oxygen species, further supporting their therapeutic potential .

Mechanistic Insights

The biological activities of this compound can be attributed to its interactions at the molecular level. The compound's ability to bind with specific residues in target proteins is crucial for its efficacy:

- Binding Interactions : Similar compounds have been shown to form hydrogen bonds and π–H interactions with amino acid residues in target enzymes like α-amylase, enhancing their inhibitory effects .

- Cellular Pathways : Indole derivatives have been observed to disrupt microtubule polymerization, leading to increased cytotoxicity and altered cellular dynamics . This disruption is particularly relevant in cancer therapies where mitotic inhibition is desired.

Case Studies

Several case studies highlight the potential of this compound:

- Study on Antitumor Activity : A compound structurally similar to this compound was tested against various cancer cell lines, demonstrating significant cytotoxicity and inducing apoptosis through mitochondrial pathways .

- Evaluation of Antioxidant Properties : Another study evaluated the antioxidant properties of related indole compounds, finding that they effectively reduced oxidative stress markers in vitro .

Q & A

Q. What are the standard synthetic routes for N-(2-(2-Butyl-1H-indol-3-yl)ethyl)acetamide?

The compound is typically synthesized via acylation of indole derivatives. For example, reacting 2-butylindole with acetic anhydride in the presence of a base (e.g., pyridine) under reflux conditions. Alternative routes may involve alkylation of 3-indolylacetamide precursors with butyl groups. Reaction optimization includes temperature control (35–120°C) and solvent selection (DMF, THF) to improve yields .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Key methods include:

- IR spectroscopy to confirm amide C=O stretches (~1650–1680 cm⁻¹) and N-H bending (~1550 cm⁻¹) .

- 1H/13C NMR to resolve indole protons (δ 6.8–7.8 ppm), butyl chain signals (δ 0.8–1.6 ppm), and acetamide methyl groups (δ 2.0–2.2 ppm) .

- Mass spectrometry (EI/ESI) for molecular ion verification (expected m/z ~272.3 g/mol) .

Q. How can researchers screen its potential biological activity?

Use in vitro assays:

- Antimicrobial activity : Broth microdilution (MIC/MBC) against Gram+/Gram− bacteria .

- Anticancer potential : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) .

- Enzyme inhibition : Fluorometric assays for lipoxygenase or cyclooxygenase activity .

Q. What purification strategies are recommended for this acetamide derivative?

- Precipitation : Ice-cold water or ethanol to isolate crude product .

- Chromatography : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or HPLC (C18 column, acetonitrile/water gradient) .

Advanced Research Questions

Q. How can reaction conditions be optimized for large-scale synthesis?

- Catalysts : Transition-metal catalysts (e.g., Pd/C) for regioselective alkylation .

- Flow chemistry : Continuous flow reactors to enhance heat/mass transfer and reduce side reactions .

- DoE (Design of Experiments) : Statistical optimization of temperature, solvent ratio, and catalyst loading .

Q. How do computational methods aid in spectral interpretation?

- DFT calculations : Predict vibrational frequencies (IR) and chemical shifts (NMR) using Gaussian09/B3LYP/6-311++G(d,p) basis sets. Compare with experimental data to resolve ambiguities .

- Molecular docking : Simulate interactions with biological targets (e.g., enzymes) to rationalize bioactivity .

Q. What strategies resolve contradictions in reported spectral data?

- Solvent effects : Account for solvent polarity shifts in NMR/IR (e.g., DMSO vs. CDCl3) .

- Isotopic labeling : Use deuterated analogs to confirm proton assignments in overlapping regions .

- Cross-validation : Compare data with structurally similar compounds (e.g., N-(2-(5-methoxyindol-3-yl)ethyl)acetamide) .

Q. How does the butyl substituent influence reactivity and bioactivity?

- Steric effects : The butyl group may hinder binding to flat enzyme active sites, reducing potency compared to smaller analogs .

- Lipophilicity : Enhances membrane permeability (logP ~3.5), measured via shake-flask/HPLC methods .

- Metabolic stability : Evaluate using liver microsome assays to assess susceptibility to oxidative degradation .

Q. What advanced analytical techniques address stability challenges?

Q. How can researchers validate synthetic intermediates?

- Isotopic tracing : Use 13C-labeled acetic anhydride to track acetamide incorporation via NMR .

- X-ray crystallography : Resolve crystal structures of intermediates (e.g., indole-alkylated precursors) .

- Reaction monitoring : In-situ FTIR or Raman spectroscopy to detect transient species .

Methodological Notes

- Key contradictions : Synthesis yields vary significantly (40–85%) depending on alkylation methods .

- Critical parameters : Purity (>95% via HPLC) is essential for biological assays to avoid false positives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.